Verbasoside
Overview
Description
It is a phenylethanoid glycoside, which means it contains a hydroxyphenyl-ethyl moiety and a caffeoyl or cinnamic acid moiety connected by glycosidic and ester bonds . Verbasoside is found in over 200 species across 23 families, including Plantaginaceae, Verbenaceae, Lamiaceae, Scrophulariaceae, Orobanchaceae, and Rosaceae . This compound has gained attention due to its wide range of therapeutic properties, such as antioxidant, antimicrobial, anti-inflammatory, neuroprotective, cardioprotective, skin-protective, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verbasoside can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves the esterification and glycosylation of hydroxytyrosol and caffeic acid with rhamnose and glucose . The reaction conditions typically include the use of catalysts such as acid or base catalysts, and the reactions are carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes the use of solvents such as methanol or ethanol to obtain this compound from plant biomass . Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound . Biotechnological approaches, such as the use of genetically modified microorganisms, are also being explored to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .
Scientific Research Applications
Verbasoside has a wide range of scientific research applications due to its diverse therapeutic properties. In chemistry, it is studied for its antioxidant and antimicrobial activities . In biology, it is used to investigate its neuroprotective and cardioprotective effects . In medicine, this compound is explored for its potential in wound healing, dermatitis, neuroprotection, and anti-cancer activities . In the industry, it is used in the development of nanoformulations for various applications, such as corneal epithelial wound healing, anti-neuropathic, anti-wrinkle, anti-hyperalgesia, atopic dermatitis, alopecia, and cutaneous wound healing .
Mechanism of Action
The mechanism of action of verbasoside involves multiple pathways. It exerts its effects by inhibiting the activation of pro-inflammatory proteins and matrix metalloproteinases, which are involved in skin aging and inflammation . This compound also enhances mitochondrial function by increasing mitochondrial spare respiratory capacity and reducing reactive oxygen species levels . Additionally, it promotes the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) and its nuclear translocation, leading to the activation of antioxidant response elements .
Comparison with Similar Compounds
Verbasoside is unique among phenylethanoid glycosides due to its wide range of therapeutic properties and its large molecular size, which poses challenges for bioavailability . Similar compounds include other phenylethanoid glycosides such as echinacoside, acteoside, and isoverbascoside . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
Biological Activity
Verbasoside, also known as acteoside, is a phenylethanoid glycoside predominantly found in various plant species. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity. Studies have reported that this compound can effectively neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as catalase and glutathione peroxidase through the Nrf2 signaling pathway.
Key Findings:
- DPPH Radical Scavenging Activity : Verbascoside demonstrated a DPPH radical scavenging capacity with an IC50 value of 5058.1 µM, outperforming ascorbic acid (284.9 µM) .
- Hydroxyl Radical Scavenging : The hydroxyl radical scavenging capacity was measured at 357 ± 16.8 µM .
- Gene Expression Modulation : Verbascoside influences the transcription of genes related to antioxidant defense mechanisms .
2. Anti-inflammatory Activity
Research indicates that this compound possesses potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in various in vitro models.
Case Study:
In a study involving primary human keratinocytes, this compound significantly decreased the release of inflammatory chemokines in a dose-dependent manner . Additionally, in an inflammatory bowel disease model, this compound inhibited the activation of pro-inflammatory proteins and matrix metalloproteinases .
3. Antitumor Activity
This compound has demonstrated promising antitumor effects across multiple cancer types. Its mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.
Summary of Antitumor Effects:
4. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.
Research Insights:
Studies have shown that this compound can inhibit the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent .
5. Stability and Formulation Studies
The stability of this compound is critical for its application in pharmaceuticals and cosmetics. Research has indicated that it maintains stability in specific formulations, which enhances its bioavailability.
Stability Findings:
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPKYRPJIIARM-GYAWPQPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314477 | |
Record name | Decaffeoylverbascoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-34-3 | |
Record name | Decaffeoylverbascoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61548-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decaffeoylverbascoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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